molecular formula C11H11ClN4 B14718762 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine CAS No. 18588-43-7

5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14718762
CAS No.: 18588-43-7
M. Wt: 234.68 g/mol
InChI Key: KNMBSJCWXZMBIJ-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzylamine with a pyrimidine derivative. One common method includes the following steps:

    Starting Materials: 4-chlorobenzylamine and 2,4-dichloropyrimidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Procedure: The 4-chlorobenzylamine is added to a solution of 2,4-dichloropyrimidine in DMF, followed by the addition of K2CO3. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also interact with other cellular pathways, leading to its antimicrobial and other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)pyrimidine-2,4-diamine
  • 5-(4-Methoxyphenyl)pyrimidine-2,4-diamine
  • 5-(4-Fluorophenyl)pyrimidine-2,4-diamine

Uniqueness

5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

18588-43-7

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16)

InChI Key

KNMBSJCWXZMBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

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